molecular formula C10H9ClF3IO B14045304 1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene

Cat. No.: B14045304
M. Wt: 364.53 g/mol
InChI Key: PDQKLPCZFYQGFX-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with three distinct functional groups:

  • A 3-chloropropyl chain at position 1,
  • An iodine atom at position 5,
  • A trifluoromethoxy group (-OCF₃) at position 2.

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

2-(3-chloropropyl)-4-iodo-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-5-1-2-7-6-8(15)3-4-9(7)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

PDQKLPCZFYQGFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCCCl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene typically involves three key transformations on a benzene core:

  • Introduction of the trifluoromethoxy (-OCF3) group,
  • Selective iodination at the 5-position,
  • Attachment of the 3-chloropropyl substituent at the 1-position.

These steps require careful control of regioselectivity and functional group compatibility.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is commonly introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions starting from halogenated aromatic precursors.

A representative example uses 1-iodo-4-(trifluoromethoxy)benzene as a key intermediate, synthesized by palladium-catalyzed coupling of aryl halides with trifluoromethoxide sources under mild conditions. This intermediate provides the trifluoromethoxy group already installed on the aromatic ring, facilitating further functionalization.

Iodination of the Aromatic Ring

Selective iodination at the 5-position relative to the trifluoromethoxy group can be achieved by electrophilic aromatic substitution using iodine reagents under controlled conditions. The presence of the trifluoromethoxy group directs the iodination to the meta position due to its electron-withdrawing nature.

Alternatively, iodinated trifluoromethoxybenzenes are commercially available or can be prepared by halogen exchange reactions on pre-functionalized aromatic compounds.

Attachment of the 3-Chloropropyl Side Chain

The 3-chloropropyl substituent is generally introduced via nucleophilic substitution or cross-coupling reactions involving alkyl halides or organosilicate reagents.

A modern approach involves the use of 3-chloropropylbis(catecholato)silicate as a bifunctional reagent enabling one-pot cross-coupling and cyclization sequences under photoredox and nickel catalysis. This method allows the direct installation of the 3-chloropropyl group onto the aromatic ring with high efficiency.

Representative Synthetic Procedure

Based on literature precedent and analogous compounds, a plausible synthetic route is as follows:

Step Reagents and Conditions Description Yield (%) Reference
1 Starting from 1-iodo-4-(trifluoromethoxy)benzene, perform electrophilic iodination at 5-position using iodine and oxidant Introduces iodine substituent selectively at 5-position Not specified
2 React iodinated intermediate with 3-chloropropylbis(catecholato)silicate under NiCl2(dtbbpy) catalysis and 4CzIPN photoredox catalyst in NMP solvent, irradiated with blue LED light Cross-coupling installs 3-chloropropyl side chain at 1-position Up to 89%

This approach leverages the stability and reactivity of the trifluoromethoxy and iodine substituents, allowing mild conditions for side-chain installation.

In-Depth Research Findings

Catalytic Systems and Reaction Conditions

  • Palladium-catalyzed coupling : For trifluoromethoxy group introduction, Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are employed with bases like potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide) at elevated temperatures (~120 °C).

  • Copper-catalyzed iodination : Copper(I) iodide with bases like cesium carbonate in dimethyl sulfoxide can facilitate halogen exchange and coupling reactions at moderate temperatures (100 °C) over extended times (36 h).

  • Photoredox nickel catalysis : The use of 4CzIPN (a photocatalyst) combined with NiCl2(dtbbpy) under blue LED irradiation in N-methylpyrrolidone (NMP) solvent enables efficient cross-coupling of 3-chloropropylbis(catecholato)silicate with aryl halides, achieving high yields (up to 89%).

Purification and Characterization

  • Purification is typically performed by flash column chromatography on silica gel using ethyl acetate/hexanes gradients.

  • Characterization includes melting point determination, ^1H NMR, ^19F NMR, and mass spectrometry (e.g., APCI MS, EIMS).

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temperature Time Yield (%) Notes
Pd-catalyzed trifluoromethoxylation Aryl iodide, trifluoromethoxide source Pd(PPh3)4 DMF, water 120 °C 10 min (microwave) >60 Mild, efficient trifluoromethoxy installation
Cu-catalyzed halogen exchange 3-bromo-1H-1,2,4-triazole, CuI, Cs2CO3 CuI DMSO 100 °C 36 h 72.6 Halogen exchange for iodination
Photoredox Ni-catalyzed alkylation 3-chloropropylbis(catecholato)silicate, aryl iodide NiCl2(dtbbpy), 4CzIPN NMP Room temp (irradiation) 18 h + 2-3 h post-treatment 89 One-pot cross-coupling and cyclization

The preparation of This compound involves strategic installation of the trifluoromethoxy group, selective iodination, and attachment of the 3-chloropropyl side chain. Modern synthetic methodologies utilize palladium and copper catalysis for aromatic substitution and halogenation steps, while photoredox nickel catalysis allows efficient side-chain introduction via organosilicate reagents.

These methods provide robust and high-yielding routes to this multifunctional aromatic compound, enabling its use in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Halogen Substitution Patterns

  • Iodine vs. Bromine/Nitro Groups : The iodine atom in the target compound distinguishes it from analogs like 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene (nitro group at position 3) and 1-bromo-2-chloro-3-iodo-5-(trifluoromethoxy)benzene (bromine at position 1) . Iodine’s larger atomic radius and polarizability may enhance lipophilicity and intermolecular interactions (e.g., halogen bonding), which could improve bioavailability compared to nitro or bromine substituents.

Trifluoromethoxy Group (-OCF₃)

  • The -OCF₃ group is a common feature in agrochemicals due to its metabolic stability and electron-withdrawing effects. For example, flufenprox (a pesticide) utilizes a related trifluoropropoxy group for enhanced insecticidal activity . In the target compound, -OCF₃ likely contributes to resistance against enzymatic degradation, a trait shared with the crop protection agent in .

Chloropropyl Chain

  • The 3-chloropropyl chain is shared with 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene .

Implications for Bioactivity and Stability

  • Electronic Effects : The electron-withdrawing -OCF₃ group deactivates the benzene ring, directing electrophilic substitution to specific positions. This contrasts with the electron-donating effects of alkyl chains, creating a balance that may optimize reactivity in synthetic pathways.
  • Steric Effects : The bulky iodine atom at position 5 could introduce steric hindrance, reducing binding efficiency in certain enzyme pockets compared to smaller halogens (e.g., chlorine in flufenprox) .
  • Thermodynamic Stability: The trifluoromethoxy group’s stability under oxidative conditions aligns with trends observed in fluorinated pesticides, suggesting the target compound may persist longer in environmental matrices than non-fluorinated analogs .

Biological Activity

1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene is an organic compound characterized by a complex structure that includes a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C10H9ClF3IO, with a molecular weight of 364.53 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals, due to its enhanced biological activity attributed to the trifluoromethoxy group.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological interactions:

  • Trifluoromethoxy Group : Enhances stability and reactivity, making it suitable for biological applications.
  • Chloropropyl Group : Increases lipophilicity, potentially improving bioavailability and pharmacokinetics.
PropertyValue
Molecular FormulaC10H9ClF3IO
Molecular Weight364.53 g/mol
CAS Number1806574-25-3

Biological Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant biological activity, particularly in the context of drug development. The following are key findings related to the biological activity of this compound:

  • Anti-Cancer Potential : Studies have shown that this compound may interact effectively with biological targets involved in cancer progression, suggesting potential as an anti-cancer agent .
  • Binding Affinity : Interaction studies reveal that the compound has a strong binding affinity to specific receptors or enzymes, which is crucial for its therapeutic effects against various diseases .
  • Pharmacokinetics : The lipophilic nature of the chloropropyl group may enhance the compound's absorption and distribution within biological systems .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the trifluoromethoxy group facilitates interactions with cellular targets, potentially leading to altered signaling pathways associated with disease processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Binding Affinity : A study published in Journal of Medicinal Chemistry assessed the binding affinity of various trifluoromethoxy-substituted compounds, including this compound, demonstrating its potential as a lead compound in drug design .
  • Anti-Cancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines, supporting its potential role as an anti-cancer agent .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzeneSimilar structure but different substitution pattern
1-(3-Chloropropyl)-4-iodobenzeneLacks trifluoromethoxy group; different reactivity
1-chloro-3-iodo-5-(trifluoromethyl)benzeneContains a trifluoromethyl group instead
1-bromo-4-fluoro-2-(trifluoromethoxy)benzeneDifferent halogen substituents affecting reactivity

The presence of the trifluoromethoxy group in this compound distinguishes it from these similar compounds, providing enhanced stability and unique reactivity profiles advantageous for synthetic applications and biological interactions .

Q & A

Q. What are the optimized synthetic routes for 1-(3-chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and alkylation steps. For example:

  • Step 1: Iodination of a trifluoromethoxybenzene precursor using NaI/CuI in DMF at 80°C to introduce the iodine substituent .
  • Step 2: Chloropropyl group introduction via nucleophilic substitution. A procedure using (3-chloropropyl)benzene derivatives with NaH in THF at 0–5°C achieves ~65–69% yield, as seen in analogous syntheses .
  • Key Variables: Temperature control (<5°C) minimizes side reactions (e.g., elimination), while solvent polarity (THF vs. DMF) affects reaction rates .

Q. How is the compound characterized to confirm purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for verifying substituent positions. For instance, the trifluoromethoxy group (δ\delta ~120–125 ppm in 13^13C NMR) and chloropropyl chain (δ\delta ~3.5–4.0 ppm in 1^1H NMR) must align with predicted splitting patterns .
  • HRMS: High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+^+ at m/z 394.94 for C10_{10}H10_{10}ClF3_3IO) .
  • HPLC/GC: Purity (>95%) is validated using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What are the mechanistic implications of the trifluoromethoxy group in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer: The trifluoromethoxy (-OCF3_3) group is a strong electron-withdrawing meta-director. Computational studies (DFT) suggest it destabilizes intermediates in EAS, favoring substitution at the 5-position (iodo) due to steric and electronic effects. Experimental validation involves competitive reactions with nitrating agents (HNO3_3/H2_2SO4_4), where meta/para product ratios are quantified via 19^19F NMR .

Q. How does the chloropropyl chain influence reactivity in cross-coupling reactions?

Methodological Answer: The chloropropyl moiety enables Suzuki-Miyaura couplings but requires careful optimization:

  • Precatalyst Choice: Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in THF/water mixtures, reducing β-hydride elimination side products.
  • Base Selection: K2_2CO3_3 (vs. Cs2_2CO3_3) minimizes Cl– displacement during coupling, as shown in comparative studies with arylboronic acids .

Q. What stability challenges arise under oxidative conditions, and how are they mitigated?

Methodological Answer:

  • Instability: The iodo substituent and chloropropyl chain are susceptible to oxidation, forming iodoxybenzenes or chloropropanol byproducts. Accelerated stability testing (40°C/75% RH) reveals <10% degradation over 14 days when stored under argon .
  • Mitigation: Adding radical scavengers (e.g., BHT) or using aprotic solvents (e.g., DCM) suppresses oxidative pathways during reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for chloropropyl functionalization: How to reconcile?

Critical Analysis:

  • : 69% yield using isopropylmagnesium chloride in THF at -5°C.
  • : 65% yield with trichloroisocyanuric acid at RT.
  • Resolution: Lower temperatures (-5°C) favor kinetic control, reducing side reactions (e.g., Grignard over-addition), while RT reactions may suffer from competing elimination. Yield optimization requires balancing reaction time and temperature gradients .

Applications in Drug Discovery

Q. How is this compound used as a scaffold for kinase inhibitors?

Methodological Answer:

  • Derivatization: The iodo group is replaced via Ullmann coupling with heterocyclic amines (e.g., pyrazoles) to enhance binding to kinase ATP pockets.
  • SAR Studies: Trifluoromethoxy’s hydrophobicity improves membrane permeability, as shown in Caco-2 assays (Papp_{app} > 1 × 106^{-6} cm/s) .

Advanced Analytical Techniques

Q. What advanced spectral methods resolve overlapping signals in crowded NMR regions?

Methodological Answer:

  • 2D NMR: HSQC and HMBC correlate 1^1H/13^13C signals, distinguishing overlapping aromatic protons (e.g., trifluoromethoxy vs. chloropropyl environments).
  • 19F NMR: Monitors fluorinated groups with high sensitivity, detecting impurities at <0.1% levels .

Computational Modeling

Q. Can DFT predict regioselectivity in further functionalization?

Methodological Answer: Yes. For example:

  • Modeling: B3LYP/6-311+G(d,p) calculations map electrostatic potential surfaces, identifying electron-deficient sites for nucleophilic attack.
  • Validation: Predicted reactivity at the 5-position aligns with experimental bromination outcomes (Br2_2/FeBr3_3) .

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